molecular formula C17H25NO2 B261449 N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

Katalognummer B261449
Molekulargewicht: 275.4 g/mol
InChI-Schlüssel: WYXYOXWYSOVEPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide, also known as S-(+)-ketamine, is a chiral derivative of ketamine, which is a widely used anesthetic and analgesic drug. S-(+)-ketamine has been found to have unique properties that make it a promising candidate for various scientific research applications.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has been found to have various scientific research applications, including the study of depression, anxiety, and addiction. It has been shown to have rapid and long-lasting antidepressant effects in animal models and human clinical trials. N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has also been found to have anxiolytic effects and can reduce symptoms of post-traumatic stress disorder (PTSD). In addition, it has been studied as a potential treatment for addiction to drugs such as cocaine and alcohol.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine is not fully understood, but it is thought to involve the modulation of glutamate neurotransmission. N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the NMDA receptor, N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine increases the release of glutamate and activates other receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This leads to the activation of downstream signaling pathways and the induction of synaptic plasticity, which is thought to be responsible for the antidepressant and anxiolytic effects of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine.
Biochemical and Physiological Effects
N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of gene expression, and the activation of neurotrophic factors. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has also been found to increase the expression of immediate early genes (IEGs), which are involved in the regulation of neuronal activity and synaptic plasticity.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine has several advantages for lab experiments, including its rapid onset of action, long-lasting effects, and low toxicity. It can be administered via various routes, including intravenous, intramuscular, and subcutaneous injection, as well as intranasal and oral routes. However, N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine also has some limitations, including its high cost, the need for chiral resolution techniques, and the potential for abuse and addiction.

Zukünftige Richtungen

There are several future directions for the study of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine, including the development of new analogs and derivatives with improved pharmacological properties. Researchers are also investigating the potential of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine for the treatment of other psychiatric and neurological disorders, such as bipolar disorder, schizophrenia, and Alzheimer's disease. In addition, there is a growing interest in the use of N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine as a tool for studying the neurobiology of depression and other mood disorders.

Synthesemethoden

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine can be synthesized from its racemic form, ketamine, by using chiral resolution techniques. One of the most common methods is to use chiral stationary phases in high-performance liquid chromatography. This method separates the two enantiomers of ketamine, and the N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine can be isolated and purified. Another method is to use asymmetric synthesis, which involves the use of chiral reagents or catalysts to selectively produce the N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide(+)-ketamine.

Eigenschaften

Produktname

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

Molekularformel

C17H25NO2

Molekulargewicht

275.4 g/mol

IUPAC-Name

N-cyclohexyl-2-(3,4-dimethylphenoxy)-N-methylacetamide

InChI

InChI=1S/C17H25NO2/c1-13-9-10-16(11-14(13)2)20-12-17(19)18(3)15-7-5-4-6-8-15/h9-11,15H,4-8,12H2,1-3H3

InChI-Schlüssel

WYXYOXWYSOVEPM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)N(C)C2CCCCC2)C

Kanonische SMILES

CC1=C(C=C(C=C1)OCC(=O)N(C)C2CCCCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.